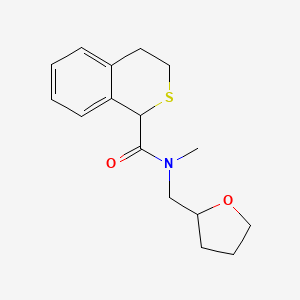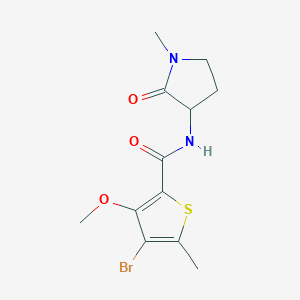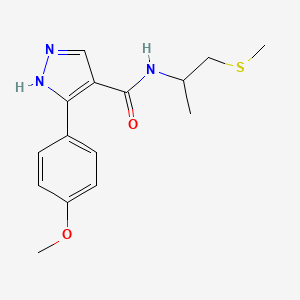
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone, also known as MPOM, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. MPOM is a member of the azetidine family, which is known for its diverse biological activities.
作用機序
The mechanism of action of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in gene expression and cell proliferation. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has also been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces the production of reactive oxygen species (ROS), inhibits the activity of HDACs, and activates the Nrf2/ARE signaling pathway. In vivo studies have shown that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reduces tumor growth, improves cognitive function, and reduces inflammation.
実験室実験の利点と制限
One advantage of using (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone in lab experiments is its potential as a therapeutic agent for several diseases. (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown promising results in vitro and in vivo, making it a potential candidate for further research. However, one limitation is the lack of understanding of its mechanism of action. Further research is needed to fully understand how (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone works and its potential side effects.
将来の方向性
There are several future directions for (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone research. One direction is to further investigate its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another direction is to understand its mechanism of action and potential side effects. Additionally, research could focus on developing more potent derivatives of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone and optimizing its pharmacokinetic properties. Overall, (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent, and further research is needed to fully understand its potential.
合成法
The synthesis of (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone involves the reaction between 3-methyl-2-phenylazetidine and 3-bromooxan-2-one in the presence of a base. The reaction yields (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone as a white crystalline solid with a melting point of 66-68°C. The purity of the compound can be confirmed by NMR and mass spectrometry.
科学的研究の応用
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone has shown potential as a therapeutic agent for several diseases, including cancer, inflammation, and neurological disorders. In vitro studies have demonstrated that (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone inhibits the growth of cancer cells, reduces inflammation, and protects neurons from oxidative stress. In vivo studies have also shown promising results, with (3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone reducing tumor growth and improving cognitive function in animal models.
特性
IUPAC Name |
(3-methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12-10-17(15(12)13-6-3-2-4-7-13)16(18)14-8-5-9-19-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPUECQBMORLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)C3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methyl-2-phenylazetidin-1-yl)-(oxan-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-methoxyphenyl)-N-[1-(1,3-thiazol-2-yl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B7591437.png)

![3,4-dihydro-1H-isothiochromen-1-yl(2,3-dihydropyrrolo[3,2-c]pyridin-1-yl)methanone](/img/structure/B7591447.png)
![2,3-Dihydropyrrolo[3,2-c]pyridin-1-yl-(5,6-dimethyl-1-benzofuran-2-yl)methanone](/img/structure/B7591452.png)

![[4-(3-Ethyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-(3-methoxythiophen-2-yl)methanone](/img/structure/B7591468.png)



![5-Chloro-7-methyl-2-[(2-methyl-1,2,4-triazol-3-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7591516.png)

